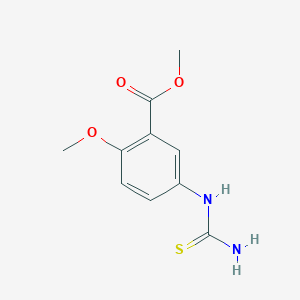

5-(氨基甲酰硫代氨基)-2-甲氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-(carbamothioylamino)-2-methoxybenzoate is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-(carbamothioylamino)-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(carbamothioylamino)-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗胆碱酯酶活性

5-(氨基甲酰硫代氨基)-2-甲氧基苯甲酸甲酯及其衍生物已被评估其抗胆碱酯酶作用,证明是乙酰胆碱酯酶 (AChE) 或丁酰胆碱酯酶 (BChE) 的有效抑制剂。这表明有潜力用于治疗与胆碱酯酶功能障碍相关的疾病,例如阿尔茨海默病。值得注意的是,特定化合物在 AChE 和 BChE 之间表现出显着的选择性,这可能导致副作用更小的靶向疗法 (Luo 等人,2005 年).

抗菌活性

研究还强调了衍生自 5-(氨基甲酰硫代氨基)-2-甲氧基苯甲酸甲酯的化合物的抗菌潜力。例如,亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱配体已证明对细菌和真菌具有中等活性,表明在开发新的抗菌剂中具有潜在用途。对抗微生物生长的能力为传染病治疗的研究开辟了一条有希望的途径 (Vinusha 等人,2015 年).

神经保护活性

5-(氨基甲酰硫代氨基)-2-甲氧基苯甲酸甲酯的衍生物,例如 5-芳基酰基吲哚基取代的异羟肟酸,已显示出对组蛋白脱乙酰酶 6 (HDAC6) 的有效抑制选择性。这种活性与 tau 蛋白的磷酸化和聚集减少以及通过触发泛素化产生的神经保护作用相关。这些发现表明通过改善疾病表型在治疗阿尔茨海默病等神经退行性疾病中具有潜在应用 (Lee 等人,2018 年).

构象研究和相互作用分析

与 5-(氨基甲酰硫代氨基)-2-甲氧基苯甲酸甲酯密切相关的化合物的结构和构象性质已被分析,揭示了对其稳定性和相互作用机制的见解。这些研究对于理解此类化合物如何与生物靶标相互作用至关重要,并且可以为更有效药物的设计提供信息 (Channar 等人,2020 年).

作用机制

Target of Action

Methyl 5-(carbamothioylamino)-2-methoxybenzoate, also known as Carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is a fungicide and its main use is in plant protection .

Mode of Action

Carbendazim operates by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This substance is aneugenic and causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Biochemical Pathways

It’s worth noting that many bioactive compounds, including indole derivatives, have been found to interact with multiple receptors and influence a variety of biological pathways .

Pharmacokinetics

After administration, Carbendazim is eliminated through the urine. In a study where male and female rats were given gavage doses of radioactively labelled Carbendazim, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .

Result of Action

The result of Carbendazim’s action is primarily seen in its aneugenic effects. It causes aneuploidy and polyploidy in germ cells and somatic cells, which can lead to various biological effects .

Action Environment

: Carbendazim - Wiley Online Library : A brief review of the biological potential of indole derivatives

生化分析

Biochemical Properties

It is known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related compounds have been shown to undergo various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Methyl 5-(carbamothioylamino)-2-methoxybenzoate at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages

Metabolic Pathways

It is known that one-carbon metabolism is a central metabolic pathway involved in the synthesis and recycling of several amino acids

Transport and Distribution

Similar compounds have been shown to be transported and distributed via various mechanisms

Subcellular Localization

The subcellular localization of similar compounds has been studied, revealing diverse localizations and effects on activity or function

属性

IUPAC Name |

methyl 5-(carbamothioylamino)-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-14-8-4-3-6(12-10(11)16)5-7(8)9(13)15-2/h3-5H,1-2H3,(H3,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAARYOPJXTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2416975.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)

![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)

![3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2416983.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide](/img/structure/B2416987.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)